molecular formula C18H28N2O6S B15094498 (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

(3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B15094498
M. Wt: 400.5 g/mol
InChI Key: XDKXOJBTCIHJIK-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core with (3R,4R) stereochemistry, a tert-butyl carbamate group at position 1, an amino group at position 3, and a sulfonylmethyl substituent at position 4 bearing a 2,5-dimethoxyphenyl moiety. Though direct pharmacological data for this compound is unavailable, structurally related pyrrolidine derivatives are noted for applications in medicinal chemistry, including serotonin reuptake inhibition (SSRI) activity .

Properties

Molecular Formula

C18H28N2O6S

Molecular Weight

400.5 g/mol

IUPAC Name

tert-butyl 3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H28N2O6S/c1-18(2,3)26-17(21)20-9-12(14(19)10-20)11-27(22,23)16-8-13(24-4)6-7-15(16)25-5/h6-8,12,14H,9-11,19H2,1-5H3

InChI Key

XDKXOJBTCIHJIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group, the amino group, and the sulfonylmethyl group. Common reagents used in these reactions include tert-butyl chloroformate, 2,5-dimethoxybenzenesulfonyl chloride, and various amines. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Sulfonylation and Protection/Deprotection Reactions

The sulfonylmethyl group and tert-butyl carbamate are critical for controlled reactivity. Key transformations include:

Reaction Type Reagents/Conditions Outcome Reference
Sulfonylation 2,5-Dimethoxyphenylsulfonyl chloride, CH₂Cl₂, TEAIntroduces sulfonyl group at the pyrrolidine C4 position
Boc Deprotection Trifluoroacetic acid (TFA) in CH₂Cl₂Removes tert-butyl carbamate, yielding a free amine
Re-protection Di-tert-butyl dicarbonate (Boc₂O), TEAReinstates Boc group under controlled pH
  • Mechanistic Insight : Sulfonylation proceeds via nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride, while TFA-mediated deprotection involves acidolysis of the Boc group .

Nucleophilic Substitution and Coupling Reactions

The amino group and sulfonylmethyl substituent enable cross-coupling and substitution:

Reaction Type Reagents/Conditions Outcome Reference
Buchwald–Hartwig Coupling Pd(dba)₂, Xantphos, aryl halidesForms C–N bonds for aryl group introduction
Sonogashira Coupling Pd(PPh₃)₄, CuI, trimethylsilylacetyleneAlkyne functionalization at the sulfonylmethyl position
Reductive Amination NaBH₃CN, aldehydes/ketonesConverts primary amine to secondary/tertiary amines
  • Key Data : Sonogashira coupling achieves 66% yield over two steps when using TMSA .

Oxidation and Reduction Reactions

The pyrrolidine ring and sulfonyl group participate in redox transformations:

Reaction Type Reagents/Conditions Outcome Reference
Lactam Formation RuCl₃, NaIO₄, H₂O/CH₃CNOxidizes pyrrolidine to lactam via diol intermediate
Borane Reduction BH₃·THF, 0°C to RTReduces ketones to alcohols without affecting sulfonyl groups
Epoxidation m-CPBA, CH₂Cl₂Forms epoxide at unsaturated positions (if present)
  • Stereochemical Impact : RuCl₃-mediated oxidation preserves the (3R,4R) configuration .

Stereospecific Modifications

The compound’s stereochemistry directs regioselective reactions:

Reaction Type Reagents/Conditions Outcome Reference
Epimerization NaOH (aq.), EtOH, 60°CInduces C2/C3 epimerization in pyrrolidine
Chiral Resolution Enzymatic hydrolysis (e.g., lipases)Separates enantiomers via selective ester cleavage
  • Example : Acidic hydrolysis (40% H₂SO₄) yields 2,3-cis diastereomers, while basic conditions favor 2,3-trans products .

Functional Group Interconversion

The sulfonylmethyl group undergoes further derivatization:

Reaction Type Reagents/Conditions Outcome Reference
Sulfonamide Cleavage LiAlH₄, THF, refluxReduces sulfonamide to thiol
Sulfonate Esterification R-OH, DCC, DMAPConverts sulfonic acid to esters for prodrug design

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) decomposes the Boc group.

  • Racemization Risk : Basic conditions (pH >10) may epimerize the (3R,4R) centers .

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

The SnAP reagent’s tributylstannyl group enables metal-mediated cross-coupling, a feature absent in other analogs .

Stereochemical Considerations :

  • All listed compounds except ’s derivative specify (3R,4R) stereochemistry, which may influence chiral recognition in biological systems.

Synthetic Routes :

  • The SSRI candidate () was synthesized via Suzuki-Miyaura coupling, while the SnAP reagent () likely involves stannylation steps. The target compound’s synthesis may require sulfonylation and stereoselective amination.

Research Findings and Implications

  • Pharmacological Potential: The 2,5-dimethoxyphenyl group in the target compound and ’s SSRI candidate suggests possible serotonin transporter affinity. However, the sulfonylmethyl group may alter pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to analogs .
  • Amino vs. hydroxyl groups () may affect basicity and interaction with biological targets.

Biological Activity

(3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring with various functional groups that may influence its interaction with biological systems. Understanding its biological activity is essential for assessing its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

Property Value
Molecular FormulaC18H28N2O6S
Molecular Weight400.49 g/mol
IUPAC Nametert-butyl 3-amino-4-((2,5-dimethoxyphenyl)sulfonylmethyl)pyrrolidine-1-carboxylate
CAS Number1253789-88-6

The compound's structure includes a tert-butyl group, an amino group, and a sulfonylmethyl group attached to a pyrrolidine ring, which contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme's conformation and function.
  • Receptor Modulation : It can modulate receptor functions, potentially affecting signal transduction pathways involved in various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Activity : Research has indicated that related compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, studies on sulfonamide derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Enzyme Interaction Studies : A study demonstrated that compounds with similar structures can effectively inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may possess similar properties .
  • Receptor Binding Assays : Preliminary binding assays indicate that this compound may interact with G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways. Such interactions could lead to downstream effects on cellular responses .

Biological Activity Summary

Activity Description
Anticancer PotentialInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor InteractionPotential modulation of GPCRs

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in disease models.
  • Structural Modifications : Modifying the compound’s structure to enhance its potency and selectivity for specific biological targets.
  • Mechanistic Studies : Elucidating the detailed mechanisms of action through advanced biochemical assays and molecular modeling.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield in the sulfonylation step?

  • Temperature control : Maintaining 0–20°C prevents side reactions (e.g., sulfonate hydrolysis) .
  • Catalyst selection : DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the pyrrolidine intermediate .
  • Solvent choice : Dichloromethane offers high solubility for sulfonyl chlorides and minimizes byproduct formation .

Basic: What spectroscopic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm backbone structure and substituent integration (e.g., tert-butyl at δ ~1.4 ppm, sulfonyl methylene at δ ~3.5–4.0 ppm) .
  • Mass spectrometry : HRMS (High-Resolution MS) validates molecular weight (±5 ppm accuracy), while ESI-MS detects impurities .

Q. Advanced: How can NMR coupling constants resolve stereochemical ambiguity?

  • Vicinal coupling (J values) : The (3R,4R) configuration results in distinct 3JH-H^3J_{\text{H-H}} values (e.g., 8–10 Hz for trans-diaxial protons in pyrrolidine) .
  • NOESY/ROESY : Nuclear Overhauser effects between the sulfonylmethyl group and adjacent protons confirm spatial arrangement .

Basic: What purification techniques are suitable for isolating this compound?

  • Flash column chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:6 to 1:8) to separate polar impurities .
  • Recrystallization : Tert-butyl groups enhance solubility in chloroform/ethanol mixtures, enabling high-purity crystals .

Q. Advanced: How to troubleshoot low yields during Boc deprotection?

  • Acid selection : Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) cleaves Boc groups efficiently without degrading the sulfonate .
  • Reaction monitoring : TLC (Rf ~0.16 in ethanol/chloroform) ensures complete deprotection before quenching .

Basic: What safety precautions are required when handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (acute toxicity data in ).
  • Ventilation : Use fume hoods to mitigate inhalation risks from dust or vapors .

Q. Advanced: How to mitigate racemization during functionalization of the amino group?

  • Low-temperature reactions : Conduct acylations or alkylations at 0–5°C to minimize epimerization .
  • Bulky reagents : Use tert-butoxycarbonyl (Boc) or Fmoc groups to sterically hinder racemization .

Basic: What solvents are optimal for storing this compound?

  • Anhydrous conditions : Store in desiccated dichloromethane or THF to prevent hydrolysis of the sulfonate .
  • Temperature : –20°C for long-term stability, as tert-butyl esters are prone to thermal decomposition .

Q. Advanced: How does the 2,5-dimethoxyphenylsulfonyl group influence reactivity?

  • Electron-withdrawing effects : The sulfonyl group activates adjacent methylene for nucleophilic substitution (e.g., SN2) .
  • Steric hindrance : Methoxy substituents reduce aggregation in polar solvents, enhancing solubility for kinetic studies .

Basic: How to validate enantiomeric excess (ee) after synthesis?

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Optical rotation : Compare observed [α]D_D values with literature data for (3R,4R) configuration .

Q. Advanced: What mechanistic insights explain regioselectivity in sulfonylation?

  • DFT calculations : Model transition states to predict preferential sulfonate attack at the less hindered pyrrolidine position .
  • Kinetic isotope effects : Deuterium labeling at reactive sites quantifies steric vs. electronic contributions .

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